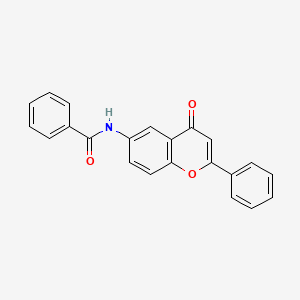

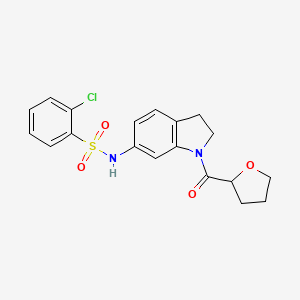

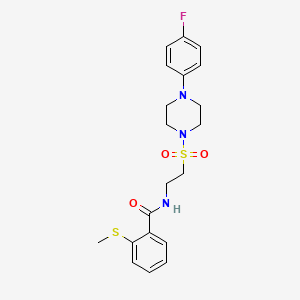

N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions starting from phenols . Another method involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the molecules in crystal Ia are combined into centrosymmetric dimers due to the π–π interactions between the benzoxazinone fragments of neighboring molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside” has a molecular formula of C33H40O18, an average mass of 724.660 Da, and a monoisotopic mass of 724.221436 Da .Scientific Research Applications

Carbon-Carbon Bond Formation

Research by Potts et al. (1987) on the reaction of benzamides with o-alkenyl and alkynyl side-chains demonstrated the formation of chromeno[4,3-b]pyridin-2-ones through intramolecular 1,4-dipolar cycloaddition. This process involves transient anhydro-1,3-oxazinium hydroxides that undergo CO2 loss to yield the cycloadducts, providing a pathway for carbon-carbon bond formation in heterocyclic chemistry (Potts, Dery, & Kullnig, 1987).

Anticholinesterase Activity

Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and tested their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The study highlighted significant anti-AChE activity, with the introduction of a benzyloxy moiety on the 7-position of the coumarin scaffold enhancing this activity. Compound 4o showed notable efficacy, displaying an IC50 value of 0.16 μM, suggesting potential applications in Alzheimer's disease treatment and related neurological conditions (Ghanei-Nasab et al., 2016).

Drug Target Potential for Chronic Diseases

Research on chromen-4-one derivatives by Schoeder et al. (2019) aimed at developing (ant)agonists for the lipid-activated G protein-coupled receptor GPR55, which is implicated in chronic diseases like inflammation and cancer. By synthesizing a series of chromen-4-one-2-carboxylic acid derivatives with various substitutions, they identified compounds with a range of efficacies from (partial) agonists to antagonists. This research points to the potential of N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide derivatives in drug development for treating chronic diseases (Schoeder, Meyer, & Mahardhika, 2019).

Synthesis of Heterocycles

The synthesis of heterocyclic compounds is a significant application area. For instance, Lukashenko et al. (2017) developed a method for synthesizing 4H-chromenes and 1H-benzo[f]chromenes containing a trifluoroacetyl or aroyl group. This process involves o-quinone methide precursors and push-pull enaminoketones, showcasing the versatility of this compound in synthesizing oxygen-containing heterocycles, which are important in pharmaceuticals and materials science (Lukashenko, Osyanin, Osipov, & Klimochkin, 2017).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide may also interact with a variety of cellular targets.

Mode of Action

It is known that molecules in similar compounds are combined into centrosymmetric dimers due to the π–π interactions between the fragments of neighboring molecules . This could suggest a similar mode of action for this compound.

Biochemical Pathways

Similar compounds have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may have similar effects.

properties

IUPAC Name |

N-(4-oxo-2-phenylchromen-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c24-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)23-22(25)16-9-5-2-6-10-16/h1-14H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYYVWATSKKBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)

![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)

![1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2400277.png)

![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)